

# An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide

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## Compound of Interest

Compound Name: *3-Bromo-5-fluorobenzyl bromide*

Cat. No.: *B1343359*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Bromo-5-fluorobenzyl bromide** (CAS No. 216755-57-6), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Its unique trifunctional structure—featuring a reactive benzyl bromide group, a bromine atom, and a fluorine atom on the aromatic ring—makes it a valuable building block for the synthesis of complex and biologically active molecules.

## Core Chemical and Physical Properties

**3-Bromo-5-fluorobenzyl bromide** is a solid at room temperature, appearing as a white to off-white crystalline powder. The presence of both bromine and fluorine substituents significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, a feature often exploited in drug design to modulate factors like metabolic stability and binding affinity.

Table 1: Physicochemical and Identification Data for **3-Bromo-5-fluorobenzyl bromide**

Property	Value	Reference(s)
CAS Number	216755-57-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> F	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	267.92 g/mol	<a href="#">[2]</a>
Appearance	White to Almost white powder to crystal	<a href="#">[1]</a>
Melting Point	45.0 to 49.0 °C	<a href="#">[1]</a>
Boiling Point	251 °C	
Density	1.923 g/cm <sup>3</sup>	
Purity	Typically >98.0% (GC)	<a href="#">[1]</a>
Synonyms	1-Bromo-3-(bromomethyl)-5- fluorobenzene, $\alpha$ ,3-Dibromo-5- fluorotoluene	

## Chemical Structure and Reactivity

The primary utility of **3-Bromo-5-fluorobenzyl bromide** stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile, making the compound a potent benzylating agent for a wide range of nucleophiles, including amines, alcohols, and carbanions. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating S<sub>N</sub>1 and S<sub>N</sub>2 type reactions.

The halogen atoms on the aromatic ring also serve as synthetic handles. The bromine atom, in particular, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C3 position. The fluorine atom is generally stable but imparts unique electronic properties to the ring, influencing the reactivity of the other positions and the biological activity of the final molecule.

Caption: Structure of 1-Bromo-3-(bromomethyl)-5-fluorobenzene.

## Synthesis and Experimental Protocols

While multiple synthetic routes are plausible, **3-Bromo-5-fluorobenzyl bromide** is commonly prepared via the free-radical bromination of 3-bromo-5-fluorotoluene. Another viable laboratory-scale synthesis involves the conversion of 3-bromo-5-fluorobenzyl alcohol to the corresponding bromide.

Below are representative experimental protocols for its synthesis and a subsequent reaction demonstrating its utility.

## Representative Protocol 1: Synthesis of 3-Bromo-5-fluorobenzyl bromide from 3-Bromo-5-fluorotoluene

This protocol is based on standard benzylic bromination methods.

### Materials:

- 3-Bromo-5-fluorotoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride ( $CCl_4$ ) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

### Procedure:

- A solution of 3-bromo-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of BPO or AIBN (0.02 eq) in  $CCl_4$  is prepared in a round-bottom flask equipped with a reflux condenser.
- The mixture is heated to reflux (approx. 77°C for  $CCl_4$ ) with vigorous stirring. The reaction can be initiated and maintained by irradiation with a UV lamp.

- The reaction progress is monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.
- The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved via recrystallization or column chromatography to afford pure **3-Bromo-5-fluorobenzyl bromide**.

## Cited Experimental Protocol 2: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]

This protocol from patent literature demonstrates a typical nucleophilic substitution reaction using **3-Bromo-5-fluorobenzyl bromide** as the electrophile.

### Materials:

- **3-Bromo-5-fluorobenzyl bromide** (1.38 g, 5.15 mmol)
- Sodium cyanide (0.38 g, 7.73 mmol)
- Dimethylformamide (DMF) (2.6 mL)
- Water (0.35 mL)
- Ethyl acetate
- 2.5% w/v aqueous sodium bicarbonate
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate

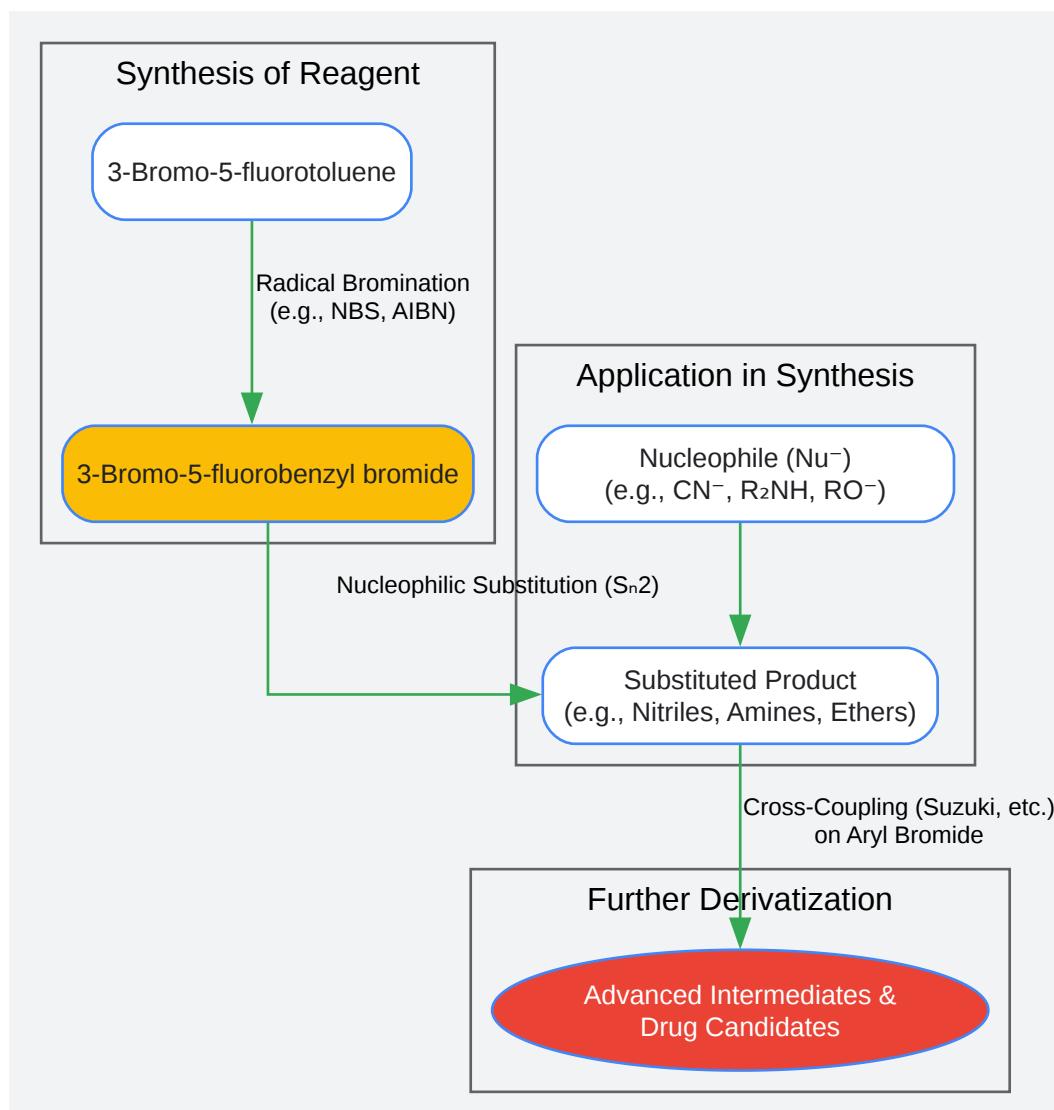
### Procedure:

- A suspension of sodium cyanide in water is treated with a solution of **3-bromo-5-fluorobenzyl bromide** in dimethylformamide.[1]
- The reaction is heated at 75°C in a sealed tube for 3 hours.[1]
- After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.[1]
- The aqueous phase is extracted with an additional portion of ethyl acetate.[1]
- The combined organic extracts are washed with water and then with saturated aqueous sodium chloride.[1]
- The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in vacuo to give the crude product.[1]
- Purification via column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) yields 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58% yield).[1]

## Applications in Drug Discovery and Development

The incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while bromine can form halogen bonds, contributing to target binding, and can also serve as a handle for further synthetic elaboration.

**3-Bromo-5-fluorobenzyl bromide** serves as a versatile starting material for introducing the 3-bromo-5-fluorobenzyl moiety into potential therapeutic agents. This scaffold is of interest in the development of various classes of drugs, including kinase inhibitors, anti-cancer agents, and antivirals.



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Caption: Synthetic workflow of **3-Bromo-5-fluorobenzyl bromide**.

## Spectroscopic Characterization

While direct, published spectra for **3-Bromo-5-fluorobenzyl bromide** are not readily available, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
<sup>1</sup> H NMR	~4.4-4.5 ppm (s, 2H): A sharp singlet corresponding to the benzylic methylene protons (-CH <sub>2</sub> Br). This region is characteristic for benzyl bromides. ~7.0-7.4 ppm (m, 3H): A complex multiplet pattern for the three aromatic protons. The signals will exhibit splitting due to both H-H and H-F coupling.
<sup>13</sup> C NMR	~30-33 ppm: Signal for the benzylic carbon (-CH <sub>2</sub> Br). ~110-145 ppm: A set of 4 signals for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant (J ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings. The signals for the carbons attached to the bromines will also be distinct.
Mass Spec (EI)	M <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup> Peaks: A characteristic isotopic cluster for two bromine atoms will be observed for the molecular ion (C <sub>7</sub> H <sub>5</sub> <sup>79</sup> Br <sub>2</sub> F, C <sub>7</sub> H <sub>5</sub> <sup>79</sup> Br <sup>81</sup> BrF, C <sub>7</sub> H <sub>5</sub> <sup>81</sup> Br <sub>2</sub> F) at m/z 266, 268, and 270 with an approximate intensity ratio of 1:2:1. Fragment Ion: A prominent peak at m/z 187/189 (loss of one Br radical), corresponding to the [M-Br] <sup>+</sup> fragment (the 3-bromo-5-fluorobenzyl cation). This fragment will show a 1:1 isotopic pattern for one bromine atom.

## Safety and Handling

**3-Bromo-5-fluorobenzyl bromide** is classified as a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.<sup>[1]</sup> All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, the affected area should be flushed immediately with copious amounts of water.

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## References

- 1. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-BROMO-5-FLUOROBENZYL BROMID [chemicalbook.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

